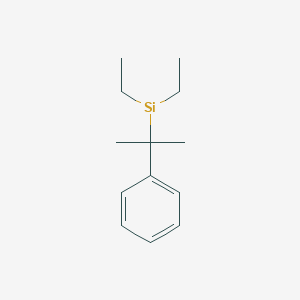
Diethyl(1-phenyl-1-methylethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-phenylpropan-2-yl)silane is an organosilicon compound with the molecular formula C13H22Si. It is characterized by the presence of a silicon atom bonded to two ethyl groups and a 2-phenylpropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-phenylpropan-2-yl)silane typically involves the hydrosilylation of alkenes with silanes. One common method is the reaction of 2-phenylpropene with diethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of diethyl(2-phenylpropan-2-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into silanes with different substituents using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides or alkoxides; reactions often require the presence of a catalyst or a base.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Different substituted silanes.
Substitution: Silanes with different nucleophilic groups.
Scientific Research Applications
Diethyl(2-phenylpropan-2-yl)silane has several applications in scientific research:
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its role in drug delivery systems due to its biocompatibility and ability to modify drug properties.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of diethyl(2-phenylpropan-2-yl)silane involves its interaction with various molecular targets. In chemical reactions, the silicon atom can form bonds with different atoms or groups, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, where the silicon atom acts as an electrophile, and hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes .
Comparison with Similar Compounds
Similar Compounds
Diethylsilane: Similar structure but lacks the 2-phenylpropan-2-yl group.
Triethylsilane: Contains three ethyl groups bonded to silicon.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the ethyl groups.
Uniqueness
Diethyl(2-phenylpropan-2-yl)silane is unique due to the presence of both ethyl and 2-phenylpropan-2-yl groups bonded to the silicon atom. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a valuable component in the development of advanced materials .
Properties
Molecular Formula |
C13H21Si |
|---|---|
Molecular Weight |
205.39 g/mol |
InChI |
InChI=1S/C13H21Si/c1-5-14(6-2)13(3,4)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3 |
InChI Key |
WLMITXFNRZRLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)C(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


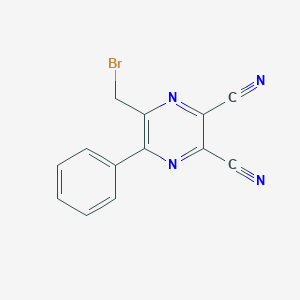



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
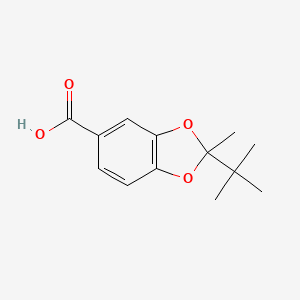
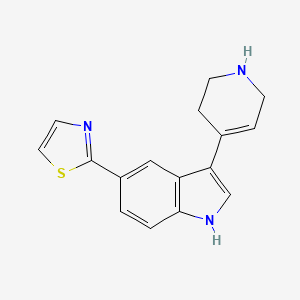
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
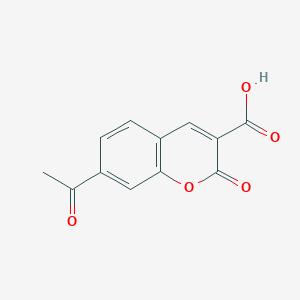
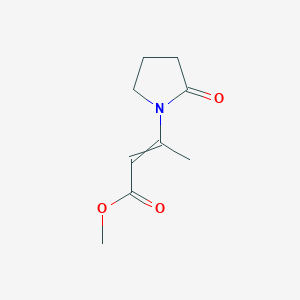
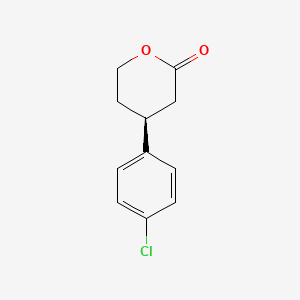

![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
